molecular formula C23H18FNO4 B2790617 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid CAS No. 2354749-56-5

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid

Cat. No.: B2790617
CAS No.: 2354749-56-5
M. Wt: 391.398
InChI Key: KRYXJCFWSCMVPQ-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a 2-fluorophenyl group linked to an acetic acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-21-12-15(10-9-14(21)11-22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,11,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYXJCFWSCMVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.

    Fluorination: Introduction of the fluorine atom to the phenyl ring.

    Acetylation: The acetic acid moiety is introduced through acetylation reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to build the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic ring.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role in drug design and development. Its structure allows for the incorporation of fluorine, which can enhance metabolic stability and bioavailability of pharmaceutical agents.

  • Case Study: Anticancer Agents
    Research indicates that derivatives of fluorinated amino acids exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid can inhibit tumor growth in various cancer models by interfering with amino acid metabolism in cancer cells.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, particularly in the formation of peptide bonds through the use of protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group.

  • Case Study: Fmoc Chemistry
    The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of this compound allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with high purity.

Materials Science

In materials science, fluorinated compounds are known for their unique properties such as increased hydrophobicity and thermal stability. This compound's application in creating advanced materials is an area of ongoing research.

  • Case Study: Polymer Development
    Research has shown that incorporating fluorinated amino acids into polymer matrices can enhance mechanical properties and resistance to solvents. For example, polymers synthesized using this compound demonstrated improved tensile strength and thermal resistance compared to non-fluorinated counterparts.

Data Table: Comparative Analysis of Applications

Application AreaCompound UsedKey Findings
Medicinal ChemistryFluorinated Amino AcidsAnticancer activity observed in various studies
Peptide SynthesisFmoc-protected Amino AcidsEfficient peptide bond formation
Materials ScienceFluorinated PolymersEnhanced mechanical properties and stability

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved are mainly related to the synthesis and modification of peptides.

Comparison with Similar Compounds

Fluorophenyl Derivatives

Compounds with fluorinated phenyl groups exhibit variations in fluorine substitution patterns, which impact their physicochemical and analytical properties.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid - C₂₃H₁₈FNO₄ 391.12 (predicted) 2-fluorophenyl, acetic acid
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid 678991-01-0 C₂₃H₁₇F₂NO₄ 409.11 2,4-difluorophenyl, acetic acid
2-(3,4-Dichlorophenyl)-2-(Fmoc-amino)acetic acid 369403-36-1 C₂₃H₁₆Cl₂NO₄ 456.06 3,4-dichlorophenyl, acetic acid

Key Observations :

  • Analytical Properties: Collision cross-section (CCS) values for the target compound’s adducts (e.g., [M+H]⁺ CCS: 191.7 Ų) suggest distinct gas-phase conformations compared to non-fluorinated analogs .

Substituted Phenyl Groups

Variations in aromatic ring substituents modulate steric bulk and polarity.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-[4-(Fmoc-amino)phenyl]acetic acid - C₂₃H₁₉NO₄ 373.14 Unsubstituted phenyl, acetic acid
(S)-2-(Fmoc-amino)-2-(4-hydroxyphenyl)acetic acid 182883-41-6 C₂₃H₁₉NO₅ 389.4 4-hydroxyphenyl, stereospecific (S)-isomer
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ 401.45 o-tolyl, propanoic acid backbone

Key Observations :

  • Hydroxyl vs. Fluorine : The 4-hydroxyphenyl analog () introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 2-fluorophenyl group.
  • Backbone Modifications: Propanoic acid derivatives (e.g., ) extend the carbon chain, increasing molecular weight and altering conformational flexibility.

Heterocyclic and Spirocyclic Analogs

Incorporation of heterocycles or constrained ring systems alters spatial and electronic profiles.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-(1-Fmoc-3-(3-fluorophenyl)azetidin-3-yl)acetic acid - C₂₆H₂₂FNO₄ 431.47 Azetidine ring, 3-fluorophenyl
2-(Fmoc-amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid - C₂₄H₂₅NO₅ 407.18 Spirocyclic scaffold, methoxy group

Key Observations :

  • Synthetic Utility : These analogs are valuable in designing peptidomimetics or constrained peptides .

Functionalized Backbones

Modifications to the carboxylic acid backbone or additional functional groups expand reactivity.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
[2-(5-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]-Fmoc-amino ethyl glycine - C₂₆H₂₄N₄O₇ 504.18 Pyrimidinone moiety, glycine linker
Allyl 2-(2-Fmoc-aminoethoxy)acetate hydrochloride 882847-32-7 C₂₁H₂₂ClNO₅ 403.86 Allyl ester, ethoxy spacer

Key Observations :

  • Diverse Reactivity: The allyl ester () enables orthogonal deprotection strategies, while the pyrimidinone moiety () may participate in base pairing or metal coordination.

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid is a synthetic compound notable for its potential biological activities, primarily linked to its structural features that facilitate interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, effects on specific biological pathways, and comparative studies with similar compounds.

Structural Overview

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its structure includes a difluorophenyl moiety that enhances its reactivity and specificity in biological interactions.

Property Details
Molecular Formula C24H26F2N2O4
Molecular Weight 438.48 g/mol
CAS Number 214750-74-0
IUPAC Name This compound

The mechanism of action of this compound involves its interaction with specific proteins and enzymes. The difluorophenyl group and the fluorenylmethoxycarbonylamino group play critical roles in binding to target sites, modulating their activity, and influencing various biological processes such as enzyme inhibition and receptor binding.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
  • Receptor Binding : The compound has shown affinity for certain receptors, which may lead to altered physiological responses. This property is particularly relevant in drug development for conditions like cancer and neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

  • Study on Fluorinated Phenyl Compounds : A study demonstrated that fluorinated phenyl compounds can enhance binding affinity to target proteins, leading to increased biological activity compared to non-fluorinated analogs.
  • Comparative Analysis with Other Amino Acid Derivatives : Research comparing this compound with other amino acid derivatives revealed unique properties due to its Fmoc group, which contributes to its stability and solubility in biological systems .

Comparative Table of Similar Compounds

Compound Name Structural Features Biological Activity
(R)-PhenylalanineContains a phenyl groupNaturally occurring amino acid
(S)-FluorophenylalanineSimilar fluorinated structurePotentially different biological activities
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]acetic acidFmoc protectionUsed extensively in peptide synthesis

Q & A

Basic: What is the role of the Fmoc group in synthesizing this compound, and how is it introduced?

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during peptide synthesis. It is introduced via reaction with Fmoc chloride in the presence of a mild base (e.g., sodium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . The Fmoc group prevents unwanted side reactions during coupling steps and is later removed under basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone.

Basic: What analytical techniques confirm the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regiochemistry, fluorine substitution, and Fmoc-group integrity. Aromatic proton signals (δ 7.2–7.8 ppm) and fluorenyl carbons (δ 120–145 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and rules out impurities.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% typical for research-grade material).

Advanced: How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?

Coupling efficiency depends on:

  • Solvent Choice : DMF or dichloromethane (DCM) ensures solubility of the Fmoc-protected amino acid .
  • Activating Agents : Use HOBt (1-hydroxybenzotriazole) or Oxyma Pure with carbodiimides (e.g., DIC) to minimize racemization .
  • Temperature : Mild heating (30–40°C) accelerates coupling without degrading the Fmoc group.
  • Monitoring : Kaiser test or FT-IR confirms free amine depletion post-coupling.

Advanced: How do researchers mitigate side reactions during Fmoc deprotection?

Common issues and solutions:

  • Base-Induced β-Elimination : Use piperidine instead of stronger bases (e.g., DBU) to reduce cleavage of acid-sensitive side chains .
  • Incomplete Deprotection : Extend treatment time (2 × 5 min cycles with fresh piperidine/DMF).
  • Byproduct Formation : Include scavengers (e.g., 2% H2_2O in DMF) to trap liberated fluorenyl byproducts.

Basic: What are the primary applications in biochemical research?

  • Peptide Synthesis : As a protected amino acid derivative for automated solid-phase synthesis .
  • Protein Engineering : Incorporates fluorinated residues to study conformational stability or fluorophore interactions .
  • Drug Discovery : Serves as a building block for protease inhibitors or targeted therapeutics leveraging fluorine’s electron-withdrawing effects.

Advanced: How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?

The 2-fluoro group on the phenyl ring:

  • Electronic Effects : Enhances electrophilicity of the carbonyl group, improving acylation rates in peptide bond formation.
  • Steric Effects : Minimal steric hindrance compared to bulkier substituents, preserving coupling efficiency.
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation in biological assays .

Advanced: How to resolve contradictory NMR data in the aromatic region?

Contradictions may arise from:

  • Rotamers : Slow rotation around the amide bond at room temperature. Acquire spectra at elevated temperatures (e.g., 50°C) to average signals .
  • Impurities : Purify via flash chromatography (silica gel, 5% MeOH/DCM) and re-analyze.
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6_6) are anhydrous. Compare with literature 19^{19}F NMR shifts (if available) .

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